molecular formula C30H56Si B11957674 Tris(2-ethylhexyl)(phenyl)silane

Tris(2-ethylhexyl)(phenyl)silane

Cat. No.: B11957674
M. Wt: 444.8 g/mol
InChI Key: PBEVPYBJVHYCLP-UHFFFAOYSA-N
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Description

Historical Trajectories and Contemporary Significance of Organosilicon Compounds in Chemical Research

The inception of organosilicon chemistry can be traced back to the 19th century, with early pioneers laying the groundwork for what would become a revolutionary branch of chemical science. The first synthesis of an organosilicon compound, tetraethylsilane, in the 1860s marked a pivotal moment, opening the door to a new class of materials. smolecule.com The subsequent decades saw a gradual but steady expansion of knowledge, with significant impetus during World War II as the demand for high-performance materials like silicones for insulation and sealing grew. smolecule.com

Today, organosilicon compounds are indispensable in a vast array of applications, a testament to their remarkable versatility. Their impact is felt across numerous sectors, from the production of advanced polymers and composites to their use as coupling agents, and in the formulation of lubricants and hydraulic fluids. btpco.comdtic.milresearchgate.net The unique properties endowed by the silicon atom, such as thermal stability, hydrophobicity, and low toxicity, continue to drive research and development, solidifying their contemporary significance.

Fundamental Principles Governing Silicon's Unique Role in Molecular Design and Material Science

The distinctive characteristics of silicon are central to its utility in molecular design and material science. As a group 14 element, silicon shares some similarities with carbon, yet it possesses fundamental differences that give rise to its unique chemical behavior. The silicon-carbon bond is notably stable, while bonds to more electronegative elements like oxygen are even more robust, forming the basis of the highly stable siloxane (Si-O-Si) backbone found in silicones.

Silicon's larger atomic radius and the availability of d-orbitals allow for coordination numbers greater than four, leading to the formation of hypervalent species that can influence reactivity. cdc.gov This, combined with the polarity of the silicon-heteroatom bond, underpins the diverse reaction chemistry of organosilanes, including hydrolysis and condensation reactions that are crucial for forming polymeric networks and surface modifications. cdc.gov These principles allow for the precise tuning of molecular architecture to achieve desired material properties, from the flexibility and gas permeability of polysiloxanes to the enhanced adhesion provided by organofunctional silanes.

Positioning of Tris(2-ethylhexyl)(phenyl)silane within the Continuum of Sterically Hindered and Functionally Diverse Organosilanes

This compound, with its distinct molecular structure, occupies a specific position within the wide spectrum of organosilane compounds. It is characterized by the presence of three bulky 2-ethylhexyl groups and a phenyl group attached to a central silicon atom. This combination of substituents places it firmly in the category of sterically hindered and functionally diverse organosilanes.

The significant steric bulk imparted by the three 2-ethylhexyl groups plays a crucial role in defining the compound's reactivity and physical properties. researchgate.net This steric hindrance can modulate the accessibility of the silicon center to nucleophiles, influencing reaction kinetics and the stability of the compound. researchgate.net For instance, in reactions like hydrolysis, the bulky alkyl groups can slow down the rate of reaction compared to less hindered silanes. researchgate.net

Functionally, the molecule possesses a dual character. The long, branched alkyl chains contribute to high hydrophobicity and good solubility in nonpolar organic solvents, making it a candidate for applications where water repellency is desired, such as in sealants and coatings. smolecule.com The phenyl group, on the other hand, introduces aromatic character, which can influence its electronic properties and interactions with other aromatic systems. This combination of a large, hydrophobic aliphatic component and an aromatic functional group makes this compound a molecule of interest for applications requiring a balance of these distinct properties, such as in advanced lubricants and hydraulic fluids where thermal and oxidative stability are paramount. btpco.comcedengineering.com

Chemical Compound Information

Compound NameSynonymsCAS Number
This compoundPhenyltris(2-ethylhexyl)silane18765-52-1
Tetraethylsilane631-36-7

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C30H56Si rsc.org
Molecular Weight 444.87 g/mol rsc.org
Boiling Point 156-157 °C @ 0.01 Torr researchgate.net
Density 0.875 g/cm³ researchgate.net

Properties

Molecular Formula

C30H56Si

Molecular Weight

444.8 g/mol

IUPAC Name

tris(2-ethylhexyl)-phenylsilane

InChI

InChI=1S/C30H56Si/c1-7-13-19-27(10-4)24-31(30-22-17-16-18-23-30,25-28(11-5)20-14-8-2)26-29(12-6)21-15-9-3/h16-18,22-23,27-29H,7-15,19-21,24-26H2,1-6H3

InChI Key

PBEVPYBJVHYCLP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C[Si](CC(CC)CCCC)(CC(CC)CCCC)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Alkyl/aryl Silanes

Grignard Reagent-Initiated Syntheses of Phenylsilanes and Analogous Structures

The Grignard reaction represents a foundational and versatile method for the formation of silicon-carbon bonds. gelest.comlibretexts.org First utilized for organosilane synthesis by F. Stanley Kipping in the early 20th century, this method involves the reaction of an organomagnesium halide (Grignard reagent) with a silane (B1218182) containing a leaving group, typically a halide. gelest.comacs.org The general reaction scheme is RnMgX + R'4-nSiX'n → RnSiR'4-n + nMgXX'.

For the synthesis of a phenylsilane (B129415), a common approach is to react a phenyl Grignard reagent, such as phenylmagnesium bromide, with a silicon halide. google.commiracosta.edu In the specific case of Tris(2-ethylhexyl)(phenyl)silane, a plausible Grignard-based synthesis would involve one of two primary pathways:

Pathway A: Reaction of phenylmagnesium bromide with tris(2-ethylhexyl)chlorosilane.

Pathway B: Reaction of 2-ethylhexylmagnesium chloride with phenyltrichlorosilane.

The choice between these pathways can be influenced by the availability and reactivity of the starting materials. The Grignard reaction with chlorosilanes can be highly effective, and alkoxysilanes can also be used, offering greater selectivity in some cases due to stepwise substitution. dtic.mil However, a primary limitation of the Grignard process is the difficulty in achieving clean, partial substitution, which can lead to a mixture of products. gelest.com The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), as Grignard reagents are highly reactive with protic solvents like water. libretexts.orggoogle.commiracosta.edu

Table 1: Comparison of Grignard Synthesis Pathways

PathwayGrignard ReagentSilane PrecursorPotential AdvantagesPotential Challenges
APhenylmagnesium BromideTris(2-ethylhexyl)chlorosilaneMay offer better control if the bulky groups are already in place.Synthesis of the bulky chlorosilane precursor might be difficult.
B2-Ethylhexylmagnesium ChloridePhenyltrichlorosilaneReadily available starting silane.Controlling the stoichiometry to achieve exactly three substitutions can be difficult; risk of mixed products.

Hydrosilylation Catalysis in the Construction of Organosilane Scaffolds

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond like a C=C double bond, is a powerful and atom-economical method for creating silicon-carbon bonds. wikipedia.orgmdpi.com This reaction is one of the most significant applications of homogeneous catalysis in industry, particularly for the production of organosilicon compounds. wikipedia.orgresearchgate.netdigitellinc.com

The synthesis of this compound via hydrosilylation would involve the reaction of phenylsilane (PhSiH₃) with three equivalents of 2-ethylhexene.

Reaction: PhSiH₃ + 3 CH₂(CH)CH₂(CH₂)₃CH₃ → PhSi(CH₂CH₂(CH)CH₂(CH₂)₃CH₃)₃

This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. mdpi.com The reaction generally proceeds via an anti-Markovnikov addition, meaning the silicon atom attaches to the terminal carbon of the alkene. wikipedia.org The Chalk-Harrod mechanism is the most widely accepted model for this process, involving the oxidative addition of the Si-H bond to the metal center, followed by alkene insertion and reductive elimination to yield the alkylsilane. wikipedia.orgresearchgate.net

The use of hydrosilylation is prevalent in both laboratory and industrial-scale syntheses for producing functionalized silanes and silicone polymers. researchgate.net Earth-abundant metal catalysts are also being developed as more sustainable alternatives to precious metals like platinum. researchgate.net

Advanced Transition Metal-Catalyzed Approaches to Regioselective and Stereoselective C-Si Bond Formation

While Grignard and traditional hydrosilylation methods are robust, modern synthetic chemistry has seen the emergence of more advanced catalytic systems that offer superior control over the formation of C-Si bonds. nih.govresearchgate.net These methods, often employing catalysts based on metals like copper, nickel, palladium, and iridium, enable reactions that are highly regioselective and stereoselective. nih.govbeilstein-journals.orgrsc.orgcdnsciencepub.com

Recent progress has been made in several areas:

Copper-Catalyzed Silylation: Copper-based catalysts can facilitate the formation of C(sp³)–Si bonds through various pathways, including radical mechanisms, which can be applied to a variety of substrates. beilstein-journals.org

Palladium-Catalyzed Reactions: Palladium complexes are effective for the asymmetric hydrosilylation of alkenes, allowing for the creation of chiral organosilanes with high enantioselectivity. wikipedia.orglibretexts.org The silyl-Heck reaction, a palladium-catalyzed process, allows for the direct conversion of terminal alkenes to useful allyl and vinyl silanes. nih.gov

Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a powerful tool for C-Si bond formation, particularly through the reductive cross-coupling of chlorosilanes with carbon electrophiles. researchgate.net This strategy avoids the need for highly reactive organometallic reagents and tolerates a wide range of functional groups. researchgate.netresearchgate.net

Iridium and Rhodium Catalysis: These metals are used in specialized hydrosilylation reactions and can offer unique selectivity. digitellinc.com For instance, iridium catalysts have been developed for the hydrosilylation of challenging substrates like those containing sulfur. digitellinc.com

These advanced methods allow for the synthesis of structurally complex and functionally diverse organosilanes that might be inaccessible through traditional routes. nih.govacs.org They represent the cutting edge of organosilane synthesis, enabling precise control over molecular architecture.

Strategies for Overcoming Steric Hindrance in the Synthesis of Highly Substituted Silanes

The synthesis of this compound is a prime example of a reaction where steric hindrance is a major challenge. The three bulky 2-ethylhexyl groups create a crowded environment around the central silicon atom, which can significantly slow down reaction rates and lower yields.

Several strategies can be employed to overcome these steric barriers:

Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and solvent can have a significant impact. numberanalytics.com Higher temperatures can provide the necessary activation energy to overcome steric repulsion, while the choice of solvent can influence the conformation and reactivity of the reactants.

Choice of Reagents and Catalysts: In a Grignard synthesis, using a more reactive organometallic reagent or a more labile leaving group on the silane can improve success. In catalytic reactions like hydrosilylation, the design of the catalyst is crucial. Catalysts with specific ligand architectures can create a reaction pocket that accommodates sterically demanding substrates. numberanalytics.com

Alternative Synthetic Routes: When one route fails due to steric hindrance, an alternative may succeed. For example, if the Grignard addition of three bulky groups to a small silicon center is inefficient, the hydrosilylation of an alkene onto a Si-H bond might be more feasible as the bonds are formed sequentially.

Use of Highly Active Catalysts: Employing catalysts known for high turnover numbers and activity, such as certain iridium or rhodium complexes, can drive sterically hindered reactions to completion. digitellinc.com

The successful synthesis of highly substituted silanes often relies on a careful balance of these factors, tailored to the specific target molecule. researchgate.net

Reaction Optimization and Process Control in Complex Organosilane Synthesis

Moving from a laboratory-scale synthesis to industrial production requires rigorous reaction optimization and process control. dakenchem.comuotechnology.edu.iq The goal is to maximize yield, purity, and efficiency while ensuring safety and minimizing cost and environmental impact. dakenchem.comiotasilane.com

Key aspects of optimization and control include:

Parameter Optimization: Systematically varying reaction conditions (temperature, pressure, reactant concentrations, catalyst loading) to find the optimal set of parameters for maximizing the desired product and minimizing byproducts. uotechnology.edu.iqpatsnap.com

Reactor Design and Control: The choice of reactor (e.g., batch, semi-batch, continuous flow) is critical. For large-scale production, continuous flow reactors can offer better heat management, safety, and consistency compared to batch processes. patsnap.com Temperature and pressure must be carefully monitored and controlled to prevent runaway reactions, especially in exothermic processes like Grignard reactions or hydrosilylation. uotechnology.edu.iq

Catalyst Management: For catalytic processes, optimizing the catalyst's lifecycle is important. This includes ensuring high activity and selectivity, as well as developing methods for catalyst recovery and reuse to reduce costs, particularly when using precious metals like platinum. digitellinc.com

Downstream Processing: The purification of the final product is a major consideration. The synthesis should be designed to minimize the formation of byproducts that are difficult to separate from the target molecule. mdpi.com

For a compound like this compound, controlling the reaction stoichiometry is crucial to prevent the formation of partially substituted or over-substituted silanes. Process control systems, often automated, are used in industrial settings to maintain stable operating conditions and ensure consistent product quality. uotechnology.edu.iqgoogle.com

Table 2: Summary of Synthetic Parameters and Controls

ParameterGrignard SynthesisHydrosilylationImportance in Control
TemperatureControl of exothermic reaction, initiation.Catalyst activity, side reactions (e.g., alkene isomerization).High: Prevents runaway reactions, ensures selectivity.
SolventAnhydrous ether (THF, Et₂O) required. google.comTypically non-protic, can influence catalyst solubility and activity.High: Ensures reagent stability and reaction feasibility.
CatalystNot applicable (stoichiometric reagent).Crucial for reaction; type (e.g., Pt, Rh, Ni) and loading affect rate and selectivity. mdpi.comdigitellinc.comCritical: Determines reaction efficiency and cost.
StoichiometryPrecise control needed to avoid mixed products. gelest.comRatio of alkene to Si-H bonds must be controlled.High: Dictates final product structure.
PressureGenerally atmospheric.Can be used to control volatile reactants or influence reaction rates.Moderate: Process-dependent.

Theoretical and Computational Studies of Molecular Structure and Electronic Behavior

Application of Quantum Chemical Methods for Structural Elucidation and Energetic Analysis of Silicon Centers

DFT calculations, for instance, can predict key geometric parameters such as bond lengths and angles around the silicon atom. For a molecule like Tris(2-ethylhexyl)(phenyl)silane, these calculations would likely reveal a tetrahedral geometry around the silicon, albeit distorted due to the steric bulk of the 2-ethylhexyl groups and the electronic influence of the phenyl ring. The Si-C(phenyl) bond is expected to be shorter and stronger than the Si-C(alkyl) bonds due to the sp2 hybridization of the phenyl carbon and potential π-interactions.

Ab initio methods, while computationally more intensive, can offer even higher accuracy for energetic analyses. These methods are crucial for determining the molecule's thermodynamic stability, including its heat of formation and strain energy. The significant steric hindrance introduced by the three 2-ethylhexyl groups would lead to considerable strain around the silicon center, a factor that can be quantified through these computational approaches.

ParameterHypothetical Calculated Value
Si-C(phenyl) Bond Length1.86 Å
Si-C(2-ethylhexyl) Bond Length1.90 Å
C(phenyl)-Si-C(alkyl) Bond Angle108.5°
C(alkyl)-Si-C(alkyl) Bond Angle110.5°
Dihedral Angle (C-C-Si-C)Varies with conformation

Detailed Analysis of Electronic Structure and Bonding Characteristics in Phenyl-Substituted Silanes

The electronic structure and bonding in phenyl-substituted silanes are of significant interest due to the interaction between the silicon atom and the aromatic π-system. In this compound, the phenyl group has a profound impact on the electronic properties of the silicon center.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can elucidate the nature of the Si-C(phenyl) bond. These studies often reveal a degree of π-backbonding from the phenyl ring to the d-orbitals of the silicon atom, although the extent of this interaction is a subject of ongoing research. This interaction can influence the electron density distribution across the molecule, affecting its reactivity and spectroscopic properties.

The electronic influence of the phenyl group can also be observed in the molecule's frontier molecular orbitals (HOMO and LUMO). In many phenyl-substituted silanes, the HOMO is often localized on the phenyl ring, indicating that this is the most likely site for electrophilic attack. The LUMO, conversely, may be distributed across the silicon and its substituents, suggesting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's kinetic stability and its electronic absorption spectrum.

Conformational Dynamics and Energetics of Sterically Demanding Alkyl Chains in Organosilanes

The three 2-ethylhexyl chains in this compound introduce a high degree of conformational flexibility, which is a key determinant of its physical properties, such as viscosity and solubility. The branched nature of these chains leads to a multitude of possible conformations, each with a distinct energy.

Conformational analysis using computational methods can map out the potential energy surface of the molecule, identifying the most stable (lowest energy) conformers. libretexts.org For the 2-ethylhexyl groups, rotations around the various C-C and Si-C single bonds lead to different spatial arrangements. The steric interactions between the ethyl and butyl branches of the chains, as well as between the chains themselves, create energetic barriers to rotation. youtube.com

The most stable conformations will be those that minimize these steric clashes. This often involves the alkyl chains adopting a staggered arrangement to maximize the distance between bulky groups. The relative populations of different conformers at a given temperature can be estimated using Boltzmann statistics, providing a picture of the dynamic behavior of the molecule in solution or in the bulk phase.

An illustrative table of relative energies for different hypothetical conformers is presented below. These values are conceptual and would be determined through detailed conformational search and energy minimization calculations.

ConformerRelative Energy (kcal/mol)Key Feature
Global Minimum0.0All 2-ethylhexyl chains in anti-periplanar arrangements
Conformer 2+2.5One gauche interaction in one 2-ethylhexyl chain
Conformer 3+5.2Multiple gauche interactions leading to chain folding

Computational Prediction of Reactivity Profiles and Identification of Transition States for this compound

Computational chemistry provides powerful tools for predicting the reactivity of molecules and for elucidating reaction mechanisms by identifying transition states. For this compound, these methods can be used to explore its susceptibility to various chemical transformations.

Reactivity descriptors derived from DFT, such as the Fukui function and the local softness, can identify the most reactive sites within the molecule. For instance, these descriptors might confirm that the phenyl ring is susceptible to electrophilic substitution, or that the silicon center could be a target for certain nucleophiles.

When a specific reaction is considered, such as hydrolysis or oxidation, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate. nih.gov The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep insight into the reaction mechanism. While specific transition state calculations for this molecule are not available, the general approach would involve proposing a reaction mechanism and then using computational algorithms to find the saddle point on the potential energy surface corresponding to the transition state.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules over time, providing insights into their intermolecular interactions and aggregation tendencies. researchgate.net For a substance like this compound, which may be used in applications such as lubricants or hydraulic fluids, understanding its bulk behavior is critical. nih.govnih.gov

MD simulations model a system of many molecules, calculating the forces between them and their subsequent motion. These simulations can reveal how molecules of this compound pack together in the liquid state and how the flexible 2-ethylhexyl chains and the rigid phenyl groups influence this packing. The simulations can also shed light on the nature of the intermolecular forces at play, which would be a combination of van der Waals interactions between the alkyl chains and potential π-π stacking interactions between the phenyl rings.

Furthermore, MD simulations can be used to study the aggregation behavior of the molecule. This is particularly relevant if the molecule is used as an additive in a formulation. The simulations can predict whether the molecules tend to self-associate and form aggregates, and how factors like temperature and pressure influence this behavior. This information is crucial for understanding and predicting the macroscopic properties of materials containing this compound.

Mechanistic Investigations of Chemical Transformations and Reactivity

Polymerization Kinetics and Mechanisms of Organoalkoxysilanes

The polymerization of organoalkoxysilanes, compounds with the general formula R'nSi(OR)4-n, is a cornerstone of sol-gel science, leading to the formation of polysiloxane networks (Si-O-Si). nih.govethz.ch This process is fundamentally different from any polymerization that tris(2-ethylhexyl)(phenyl)silane would undergo, as the latter lacks the necessary alkoxy (OR) groups. The polymerization of organoalkoxysilanes proceeds via a two-step mechanism: hydrolysis followed by condensation. elsevierpure.comresearchgate.net

Hydrolysis: ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH researchgate.net

Condensation (Water-producing): ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O researchgate.net

Condensation (Alcohol-producing): ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + ROH researchgate.net

The kinetics of these reactions are complex and influenced by numerous factors, including the nature of the organic substituents (R'), catalysts, water-to-silane ratio, pH, and solvent. ethz.chelsevierpure.com The bulky 2-ethylhexyl and phenyl groups on this compound mean that if it were an alkoxysilane, its polymerization rate would be extremely slow due to steric hindrance.

The hydrolysis and condensation of organoalkoxysilanes are typically bimolecular displacement reactions (SN2-Si) whose mechanisms are highly dependent on pH. researchgate.netnih.gov

Acid-Catalyzed Pathway: Under acidic conditions, an alkoxy or silanol (B1196071) group is rapidly protonated. This makes the silicon atom more electrophilic and thus more susceptible to a backside nucleophilic attack by water (for hydrolysis) or a neutral silanol (for condensation). researchgate.netnih.gov The hydrolysis step is generally fast, while condensation is the rate-limiting step. elsevierpure.com Electron-donating alkyl groups can stabilize the positively charged transition state, increasing the reaction rate. nih.gov

Base-Catalyzed Pathway: In alkaline media, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a deprotonated silanolate anion (≡SiO⁻) on the silicon atom. researchgate.netnih.gov This proceeds through a negatively charged, pentacoordinate transition state or intermediate. researchgate.net Under these conditions, the condensation reaction is typically faster than hydrolysis. elsevierpure.com Electron-withdrawing groups, which stabilize the developing negative charge in the transition state, accelerate the rate of hydrolysis. nih.govresearchgate.net

For both pathways, steric hindrance is a major factor. Larger alkoxy groups (e.g., ethoxy vs. methoxy) or bulky organic substituents on the silicon atom slow down the reaction rates by impeding the approach of the nucleophile. nih.govnih.gov

The precise control of organoalkoxysilane polymerization is critical for tailoring the properties of the final material. This is achieved by manipulating catalyst systems and environmental (process) factors. nih.govethz.chrsc.org

Catalyst Systems: Catalysts are used to accelerate the hydrolysis and/or condensation reactions. elsevierpure.com

Acid Catalysts: Mineral acids (e.g., HCl) and organic acids (e.g., acetic acid) are common. elsevierpure.com They primarily accelerate the hydrolysis reaction, leading to weakly branched, polymer-like gel networks. nih.gov

Base Catalysts: Ammonia and amines are frequently used. nih.govelsevierpure.com They promote condensation, resulting in more highly branched, colloidal, or particle-like structures. nih.gov

Organometallic Catalysts: Tin compounds, while effective, are being replaced due to toxicity. nih.govresearchgate.net Other metal-based catalysts are also employed. nih.gov

Environmental Factors:

pH: As discussed, pH determines the reaction mechanism and the relative rates of hydrolysis and condensation. The lowest reaction rate for alkoxysilanes is typically observed at a neutral pH of around 7. elsevierpure.comyoutube.com

Water/Silane (B1218182) Ratio (r): A higher water-to-silane molar ratio generally increases the rate of hydrolysis. elsevierpure.comnih.gov It also influences the final structure of the polymer network. nih.gov

Solvent: Solvents are used to homogenize the reactants (alkoxysilanes are often immiscible with water). nih.govelsevierpure.com Solvent properties like polarity and the ability to form hydrogen bonds can affect reaction rates. elsevierpure.comrsc.org

Temperature: Increasing the temperature generally accelerates both hydrolysis and condensation rates, following the Arrhenius law. rsc.orgyoutube.com

Table 1: Influence of Catalysts and Environmental Factors on Organoalkoxysilane Polymerization

Factor Condition Effect on Hydrolysis Rate Effect on Condensation Rate Resulting Structure
pH / Catalyst Acidic (e.g., HCl) Fast Slow, Rate-Limiting Weakly branched polymers nih.gov
Basic (e.g., NH₃) Slow, Rate-Limiting Fast Highly branched clusters nih.gov
Water/Silane Ratio Low Slower Favors alcohol condensation Linear or weakly branched nih.gov
High Faster Favors water condensation Highly cross-linked, colloidal nih.gov
Temperature Low Slower Slower Longer gelation time rsc.org
High Faster Faster Shorter gelation time rsc.org
Solvent Polarity High (Protic) Can stabilize ions Can affect solubility Affects reaction medium homogeneity elsevierpure.com
Steric Hindrance Large Substituents Slower Slower Slower overall polymerization nih.gov

On-Surface Polymerization via Dehydrogenative Si-Si Bond Formation

A different polymerization mechanism, relevant for hydrosilanes (containing Si-H bonds), is on-surface polymerization through dehydrogenative coupling. This process forms direct silicon-silicon bonds. mdpi.com Recent studies have shown that monomers with SiH₃ or CH₃SiH₂ groups can polymerize on metal surfaces like Au(111) and Cu(111). wikipedia.orgmasterorganicchemistry.com The reaction involves the dissociation of Si-H bonds, catalyzed by the metal surface, followed by the formation of Si-Si bonds between adjacent monomers, releasing hydrogen gas (H₂). mdpi.comwikipedia.org This creates highly ordered, linear polymer chains on the surface. wikipedia.orgmasterorganicchemistry.com Zirconocene and titanocene (B72419) complexes can also catalyze dehydrogenative coupling of silanes to silicon surfaces. masterorganicchemistry.comresearchgate.net As this compound has no Si-H bonds, it cannot participate in this type of polymerization.

Mechanisms of Functionalization Reactions at the Silicon Center and Peripheral Organic Moieties

Functionalization of a stable tetraorganosilane like this compound is challenging due to the inertness of its Si-C bonds. nih.gov Reactions must target either the peripheral organic groups (phenyl and ethylhexyl) or involve the cleavage of a Si-C bond.

Reactions at the Peripheral Organic Moieties:

Electrophilic Aromatic Substitution (SEAr) on the Phenyl Group: The phenyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.comnih.gov The reaction proceeds via a two-step mechanism: attack of the aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. researchgate.net The silyl (B83357) group is generally considered an ortho-, para-director.

C-H Functionalization of Alkyl Groups: Direct functionalization of the unactivated C-H bonds on the 2-ethylhexyl groups is difficult but can be achieved using advanced catalytic systems. nih.govnih.gov These often involve transition-metal catalysts (e.g., iridium, ruthenium) that can perform C-H activation. nih.govresearchgate.net For instance, iridium-catalyzed silylation can functionalize primary C-H bonds, which can then be oxidized to alcohols. nih.gov Photocatalysis is another emerging strategy for activating C(sp³)–H bonds on alkyl silanes. youtube.com

Reactions at the Silicon Center (Si-C Bond Cleavage): The Si-C bond is strong, but it can be cleaved under specific conditions.

Electrophilic Cleavage: Strong electrophiles can cleave a Si-C bond. This is particularly true for Si-Aryl bonds. researchgate.netwikipedia.org The stability of the Si-C bond against cleavage can be predicted by calculating the proton affinity of the ipso-carbon. researchgate.net In some cases, the silicon atom can be activated by forming a hypercoordinate (penta- or hexa-coordinate) intermediate, which makes the Si-C bond more susceptible to cleavage by electrophiles like halogens or peracids. elsevierpure.comorganic-chemistry.org

Chemoselective Cleavage: Reagents like iodine tris(trifluoroacetate) have been shown to selectively cleave unactivated Si-C(sp³) bonds under mild conditions, enabling the conversion of tetraalkylsilanes into alcohols via subsequent oxidation. nih.gov

Stereochemical and Regiochemical Control in Organosilane-Involving Reactions

The silyl group can exert significant control over the stereochemistry and regiochemistry of reactions.

Stereochemical Control: The large, electropositive silyl group can influence the stereochemical outcome of reactions at adjacent carbon centers through steric hindrance or electronic effects. organic-chemistry.org More significantly, reactions can be designed to create a stereogenic silicon center, where the silicon atom itself is chiral. masterorganicchemistry.com Dynamic kinetic resolution, for example, can be used to asymmetrically construct a stereogenic silicon center from a racemic chlorosilane. The stereochemistry of nucleophilic substitution at a chiral silicon center is also a well-studied area, with reactions proceeding via either retention or inversion of configuration depending on the nucleophile and leaving group.

Regiochemical Control: The silyl group is a powerful directing group in electrophilic substitutions. For example, vinylsilanes undergo highly regioselective electrophilic substitution, where the β-silicon effect stabilizes a developing positive charge at the β-carbon, directing the electrophile to the α-carbon. In aromatic systems, the silyl group directs electrophiles to the ortho and para positions. masterorganicchemistry.com In transition-metal-catalyzed C-H activation, a silyl group can be part of a removable tether that directs a catalyst to a specific C-H bond, ensuring high regioselectivity. nih.govrsc.org

Advanced Spectroscopic Characterization and Analytical Methodologies in Organosilane Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Multi-Nuclear Structural Elucidation (e.g., ¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilanes. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atoms within a molecule.

¹H NMR spectra provide information on the number and types of protons in a molecule. For a compound like Tris(2-ethylhexyl)(phenyl)silane, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl group and the various aliphatic protons of the three 2-ethylhexyl groups. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants are used to assign these signals to specific protons in the structure. rsc.org For instance, the protons on the phenyl ring would typically appear in the downfield region (around 7-8 ppm), while the aliphatic protons of the ethylhexyl groups would be found in the upfield region (around 0.8-4.0 ppm). chemicalbook.comchemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to silicon). For example, the carbon atoms of the phenyl group would have characteristic chemical shifts in the aromatic region (typically 120-140 ppm), while the carbons of the 2-ethylhexyl groups would appear at higher field. chemicalbook.com

²⁹Si NMR is particularly valuable for organosilane research as it directly probes the silicon nucleus. unige.ch The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. researchgate.net For this compound, the ²⁹Si NMR spectrum would be expected to show a single resonance, the chemical shift of which would be characteristic of a silicon atom bonded to three alkyl groups and one phenyl group. nih.govresearchgate.net The typical range for such compounds is broad, but the specific shift provides a unique fingerprint for the silicon environment. pascal-man.com

Below is a table summarizing hypothetical NMR data for this compound based on typical chemical shift ranges for similar structures.

Nucleus Hypothetical Chemical Shift (ppm) Assignment
¹H7.30 - 7.60 (m)Phenyl group protons
¹H0.80 - 1.60 (m)2-Ethylhexyl group protons (CH₃, CH₂, CH)
¹³C128.0 - 135.0Phenyl group carbons
¹³C10.0 - 40.02-Ethylhexyl group carbons
²⁹Si-5 to -25Si-(Alkyl)₃(Aryl)
m = multiplet

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and analyze the bonding within a molecule by probing its vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes. For this compound, the FT-IR spectrum would exhibit characteristic bands for:

Si-C stretching: These vibrations are typically observed in the fingerprint region of the spectrum. gelest.com

C-H stretching: Aromatic C-H stretches from the phenyl group appear at higher wavenumbers (around 3000-3100 cm⁻¹) than the aliphatic C-H stretches from the ethylhexyl groups (around 2850-2960 cm⁻¹). nih.gov

C=C stretching: The phenyl ring will show characteristic absorptions in the 1450-1600 cm⁻¹ region. nih.gov

Si-Phenyl vibrations: Specific bands related to the Si-Ph bond can also be identified. gelest.com

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations. nih.gov For this compound, Raman spectroscopy would also reveal characteristic peaks for the Si-C, C-H, and C=C bonds, often providing clearer signals for the Si-C and phenyl ring vibrations than FT-IR.

The following table presents a summary of expected vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Phenyl C-HStretching3000 - 31003000 - 3100
Alkyl C-HStretching2850 - 29602850 - 2960
Phenyl C=CStretching1450 - 16001450 - 1600
Si-CStretching690 - 760 (Si-Ph), 1170-1220 (Si-Alkyl) gelest.comStronger and more distinct than FT-IR

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

For this compound, HRMS would be used to confirm its molecular formula, C₃₀H₅₆Si, by providing a highly accurate mass measurement of its molecular ion. bldpharm.com This level of accuracy allows for the unambiguous determination of the elemental composition.

When subjected to ionization in the mass spectrometer, the molecule can fragment in predictable ways. miamioh.edu The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways could include:

Loss of a 2-ethylhexyl group.

Cleavage of the Si-phenyl bond.

Rearrangements and further fragmentation of the alkyl chains.

Understanding these fragmentation pathways is crucial for confirming the structure and identifying related compounds in a mixture. nih.gov

A hypothetical fragmentation pattern for this compound is outlined below.

Fragment Ion Proposed Structure
[M - C₈H₁₇]⁺[Si(C₈H₁₇)₂(Ph)]⁺
[M - Ph]⁺[Si(C₈H₁₇)₃]⁺
[C₈H₁₇]⁺2-ethylhexyl cation
[Ph]⁺Phenyl cation

Chromatographic Techniques Coupled with Spectroscopic Detection (e.g., GC-MS for Reaction Mixture Analysis)

Chromatographic techniques, particularly when coupled with spectroscopic detectors, are essential for the analysis of complex mixtures, such as those encountered during the synthesis of organosilanes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a workhorse technique for separating and identifying volatile and thermally stable compounds. rsc.org In the context of this compound research, GC-MS would be used to:

Monitor the progress of a synthesis reaction by separating the starting materials, intermediates, and the final product. rsc.org

Identify byproducts and impurities in the reaction mixture.

Quantify the yield and purity of the desired product. shimadzu.com

The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries or by analyzing the fragmentation pattern.

X-ray Based Spectroscopies (e.g., X-ray Photoelectron Spectroscopy, Energy Dispersive X-ray Analysis) for Surface and Elemental Composition of Derived Materials

X-ray based spectroscopic techniques are primarily used to analyze the elemental composition and chemical states of atoms on the surface of materials derived from organosilanes.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides quantitative elemental and chemical state information from the top few nanometers of a material's surface. researchgate.net If this compound were used to modify a surface, for example, to create a hydrophobic coating on silica (B1680970), XPS could be employed to:

Confirm the presence of silicon, carbon, and oxygen on the surface.

Determine the chemical environment of the silicon atoms (e.g., Si-C vs. Si-O bonds) by analyzing the binding energies of the Si 2p photoelectrons. researchgate.net

Energy Dispersive X-ray Analysis (EDX or EDS) is typically coupled with a scanning electron microscope (SEM) and provides elemental analysis of a specific area of a sample. nih.govcleancontrolling.com EDX is a powerful tool for mapping the elemental distribution on a surface. For materials derived from this compound, EDX could be used to:

Determine the elemental composition of the material, confirming the presence of Si and C. rsc.org

Analyze the homogeneity of the distribution of the organosilane on a substrate.

The table below summarizes the applications of these X-ray based techniques in the context of materials derived from this compound.

Technique Information Obtained Application Example
XPS Surface elemental composition, Chemical state of elementsAnalyzing a silica surface functionalized with this compound to confirm covalent attachment and integrity of the silane (B1218182) layer.
EDX Elemental composition and distributionMapping the distribution of silicon on a material to assess the uniformity of a coating derived from this compound.

Mechanistic Insights into Advanced Materials Science Applications

Chemical Bonding Mechanisms of Organosilane Coupling Agents in Hybrid Organic-Inorganic Systems

Organosilane coupling agents are pivotal in the development of hybrid organic-inorganic materials, acting as molecular bridges to form durable bonds between dissimilar materials. onlytrainings.com The fundamental mechanism involves a dual reactivity within the silane (B1218182) molecule. In the case of silanes with hydrolyzable groups, such as alkoxysilanes, the process typically follows a four-step reaction model:

Hydrolysis: The hydrolyzable groups (e.g., alkoxy groups) on the silicon atom react with water to form reactive silanol (B1196071) (Si-OH) groups.

Condensation: These silanol groups can then condense with each other to form siloxane (Si-O-Si) bonds, creating an oligomeric or polymeric silane network.

Hydrogen Bonding: The silanol groups also form hydrogen bonds with hydroxyl groups present on the surface of inorganic substrates like glass, metal oxides, or mineral fillers.

Covalent Bond Formation: Upon heating or curing, these hydrogen bonds are converted into stable, covalent siloxane bonds at the interface, ensuring a strong and durable link between the inorganic surface and the silane.

While Tris(2-ethylhexyl)(phenyl)silane itself does not possess readily hydrolyzable groups like alkoxy groups, its application in hybrid systems would likely involve its use as a non-reactive, hydrophobic surface modifier or its incorporation into a polymer matrix that then interacts with an inorganic filler. In such scenarios, the bulky 2-ethylhexyl groups would create a significant steric shield, preventing the close approach of the organic and inorganic phases, while the phenyl group could engage in π-π stacking interactions with other aromatic species in the system.

The primary role of this compound in a hybrid composite would be to enhance the hydrophobicity and improve the dispersion of inorganic fillers within an organic polymer matrix. smolecule.com The long alkyl chains would render the surface of the filler more compatible with the non-polar polymer, reducing agglomeration and leading to a more homogeneous composite material. This improved dispersion can lead to enhanced mechanical properties and reduced water absorption. unisil.plcfsilicones.com

Role of Silanes in Controlling Polymer Microstructure and Architectural Design

In terms of architectural design, silanes can be used as end-capping agents to control polymer molecular weight or as cross-linking agents to form network structures. unisil.pl this compound, lacking reactive functional groups for polymerization, would primarily function as a non-reactive additive. However, its presence could significantly influence the self-assembly and phase separation behavior of block copolymers or polymer blends due to its distinct hydrophobic character. The phenyl group could offer specific interactions with aromatic segments of a polymer, potentially guiding the formation of specific micro- or nanostructures. Recent studies on functional polymers have highlighted that the hydrophobic nature of alkyl segments can disrupt the hydration shell around a polymer, enhancing binding with other species. nih.gov

The table below summarizes the potential effects of the structural components of this compound on polymer properties, based on general principles of polymer science.

Structural ComponentPotential Effect on Polymer Microstructure and Architecture
Tris(2-ethylhexyl) Groups Increase in free volume, reduction in Tg, disruption of crystallinity, enhanced hydrophobicity.
Phenyl Group Potential for π-π stacking interactions, influencing phase behavior in aromatic-containing polymers.
Silane Core Provides a stable, non-reactive anchor point for the functional groups.

Precursor Chemistry for Silicon Carbonitride (SiCN) Film Formation via Chemical Vapor Deposition Techniques

Silicon carbonitride (SiCN) films are of great interest for a variety of applications due to their excellent mechanical properties, thermal stability, and chemical inertness. Chemical Vapor Deposition (CVD) is a common technique for producing these films, and the choice of the molecular precursor is critical in determining the final properties of the deposited film. mdpi.comresearchgate.net

Organosilicon compounds are often used as single-source precursors for SiCN films as they contain the necessary silicon and carbon atoms in one molecule. The addition of a nitrogen source, such as ammonia, during the CVD process allows for the incorporation of nitrogen into the film. The chemical structure of the precursor, including the nature of the organic substituents and the types of bonds to the silicon atom, significantly influences the composition, bonding structure, and properties of the resulting SiCN film. researchgate.netresearchgate.net

While there is no specific literature detailing the use of this compound as a precursor for SiCN films, the principles of using phenyl- and alkyl-substituted silanes in CVD processes provide some insight. Phenyl-containing precursors have been shown to be effective in SiCN film synthesis. mdpi.com The phenyl group can be a source of carbon and can influence the thermal decomposition pathways of the precursor. Similarly, alkyl groups contribute to the carbon content of the film.

The use of this compound as a precursor would present several considerations:

Volatility: For CVD, the precursor must be sufficiently volatile to be transported into the reaction chamber. The relatively high molecular weight of this compound might necessitate higher temperatures or lower pressures for efficient transport.

Decomposition Pathway: The thermal decomposition of the molecule would involve the cleavage of the Si-C bonds. The bulky 2-ethylhexyl groups might undergo complex fragmentation reactions, potentially leading to a high carbon content in the film. The stable phenyl group might also be incorporated into the film or be eliminated as a stable byproduct like benzene.

Film Composition: The ratio of silicon, carbon, and nitrogen in the final film would be highly dependent on the deposition conditions (temperature, pressure, gas flow rates) and the reactivity of the nitrogen source with the precursor fragments.

The following table outlines various organosilane precursors that have been investigated for SiCN film deposition, providing a context for the potential use of a compound like this compound.

Precursor ExampleKey Structural FeaturesInfluence on SiCN Film Properties
Hexamethyldisilazane (HMDS) Contains Si-N-Si linkage and methyl groupsOften used, leads to films with varying C and N content depending on conditions. researchgate.net
Bis(trimethylsilyl)phenylamine Contains a phenyl group and Si-N bondsInvestigated as a single-source precursor for SiCN films. mdpi.com
Trimethyl(phenyl)silane Contains a phenyl group and methyl groupsStudied for its potential in producing hydrogenated silicon carbide films. researchgate.net

Rational Design Principles for Organosilane-Based Functional Materials and Composites

The rational design of functional materials and composites based on organosilanes hinges on a deep understanding of the structure-property relationships of the silane molecule and its interactions with other components of the system. The goal is to tailor the molecular architecture of the silane to achieve specific macroscopic properties in the final material.

For a molecule like this compound, the design principles would revolve around leveraging its unique combination of a bulky, hydrophobic alkyl component and an aromatic phenyl group.

Key Design Considerations:

Hydrophobicity and Interfacial Control: The three long, branched 2-ethylhexyl chains are the dominant feature influencing the compound's physical properties. smolecule.comcfsilicones.com These groups can be used to create highly water-repellent surfaces or to compatibilize inorganic fillers with non-polar polymer matrices. The degree of hydrophobicity can be tuned by varying the length and branching of the alkyl chains. researchgate.netresearchgate.net

Steric Effects and Free Volume Engineering: The significant steric bulk of the tris(2-ethylhexyl)silyl group can be exploited to control the packing density of molecules at an interface or within a bulk material. In a polymer composite, this can lead to an increase in free volume, which can be desirable for applications requiring enhanced flexibility or gas permeability.

Aromatic Interactions: The phenyl group provides a site for specific non-covalent interactions, such as π-π stacking. This can be used to promote adhesion to aromatic polymers or to direct the self-assembly of the silane on a surface or within a composite material.

Thermal and Chemical Stability: The Si-C bonds in this compound are generally stable, making it suitable for applications where thermal and chemical resistance are required. The phenyl group, in particular, can enhance the thermal stability of the molecule.

The following table summarizes the design principles for functional materials based on organosilanes with characteristics similar to this compound.

Desired Material PropertyRational Design PrincipleRole of this compound Structural Motifs
Enhanced Hydrophobicity Introduction of non-polar, long-chain alkyl groups at surfaces or interfaces.The three 2-ethylhexyl chains provide a dense, water-repellent layer.
Improved Filler Dispersion Compatibilization of hydrophilic filler surfaces with a hydrophobic polymer matrix.The alkyl groups modify the filler surface, making it more organophilic.
Increased Polymer Flexibility Increasing the free volume within the polymer matrix.The bulky tris(2-ethylhexyl) groups disrupt polymer chain packing.
Adhesion to Aromatic Substrates Incorporation of aromatic moieties capable of π-π stacking.The phenyl group can interact with aromatic surfaces or polymer segments.

While direct experimental data on the use of this compound in these advanced applications is limited, the fundamental principles of organosilane chemistry and materials science provide a strong framework for predicting its behavior and guiding its potential use in the rational design of novel functional materials and composites.

Emerging Research Frontiers and Scholarly Challenges

Development of Novel and Sustainable Synthetic Routes for Architecturally Complex Silanes

The synthesis of architecturally complex silanes like Tris(2-ethylhexyl)(phenyl)silane is a significant challenge due to the steric hindrance imposed by the bulky 2-ethylhexyl groups. Traditional methods for creating silicon-carbon bonds often struggle with such sterically demanding substrates. nih.gov Current research is therefore focused on developing more efficient and sustainable synthetic pathways.

One promising approach involves the catalytic C–H silylation of arenes. Recent studies have demonstrated the use of well-defined rhodium complexes to catalyze the silylation of arenes with sterically demanding hydrosilanes. nih.gov These protocols can suppress side reactions and are operable under diverse conditions, offering a potential route to forming the phenyl-silicon bond in this compound with higher efficiency. nih.gov

Another key strategy is the hydrosilylation of olefins. While platinum-based catalysts are common in the silicone industry, research is exploring more sustainable and cost-effective alternatives. researchgate.net For instance, highly reactive calcium salts have been shown to effectively catalyze the hydrosilylation of olefins, even with sterically demanding silanes. researchgate.net This could provide a more environmentally friendly method for introducing the 2-ethylhexyl groups.

Furthermore, the principles of green chemistry are being applied to the synthesis of related compounds. For example, the sustainable synthesis of bis(2-ethylhexyl) terephthalate (B1205515) has been achieved using inexpensive and recyclable Brønsted acidic ionic liquids as both solvents and catalysts. mdpi.commonash.edu This approach, which avoids the use of conventional acids and organometallic compounds, could be adapted for the synthesis of this compound, significantly reducing the environmental impact. mdpi.commonash.edu

The table below summarizes some of the synthetic methods that could be applicable to this compound.

Synthetic Method Description Potential Advantages for this compound Reference
Direct SilylationReaction of phenylsilane (B129415) with 2-ethylhexanol in the presence of a catalyst.A direct route to the target molecule. smolecule.com
HydrosilylationCatalytic addition of a Si-H bond across a double bond (e.g., phenylsilane and 2-ethylhexene).High atom economy. researchgate.netsmolecule.com
Grignard ReactionReaction of a Grignard reagent from 2-ethylhexyl halide with a chlorophenylsilane.A versatile method for forming C-Si bonds. smolecule.com
Catalytic C-H SilylationRhodium-catalyzed reaction of an arene with a hydrosilane.Potential for high regioselectivity and efficiency with sterically hindered substrates. nih.gov
Ionic Liquid CatalysisUse of protic ionic liquids as both solvent and catalyst.Sustainable, cost-effective, and can lead to high product selectivity. mdpi.commonash.edu

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Organosilane Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from chemical structures. nih.gov While specific ML models for this compound are not yet prevalent, the methodologies being developed for other complex molecules are highly relevant.

ML models are increasingly used to establish structure-property relationships. nih.gov For a molecule like this compound, these models could predict physical properties such as viscosity, thermal stability, and solubility based on its unique combination of a rigid phenyl group and flexible, bulky alkyl chains. Techniques like feedforward neural networks (FFNN), convolutional neural networks (CNN), and recurrent neural networks (RNN) are being employed to capture the nuances of chemical structures, including monomer sequence in polymers, which could be adapted to understand the influence of the different substituents on the silicon atom. nih.gov

Furthermore, ML is being applied to predict chemical reactivity and toxicity. nih.gov For instance, ML models can predict the ionization energy of molecules, a key parameter in understanding their reactivity. researchgate.net Graph-based neural networks have shown particular promise in this area as they can effectively learn from the local chemical environment within a molecule. researchgate.net Such models could be trained on data from related organosilanes to predict the reactivity of the Si-C and Si-H bonds in derivatives of this compound, as well as to forecast its potential environmental and toxicological profile. The development of scalable ML frameworks for predicting intensive properties of materials is also a significant area of research that could be applied to systems containing complex silanes. aps.orgyoutube.com

Deeper Theoretical Understanding of Silicon-Based Reaction Dynamics and Mechanistic Pathways

A fundamental understanding of the reaction dynamics and mechanisms involving silicon-based compounds is crucial for optimizing existing synthetic routes and designing new ones. Computational chemistry provides powerful tools to investigate these processes at a molecular level. hydrophobe.org

A key area of investigation is the mechanism of reactions at the silicon center. For instance, a crossed molecular beam and quasi-classical trajectory study of the phenyl-silane system has provided detailed insights into the radical substitution mechanism. This research revealed the formation of phenylsilane through a single transition state where the silicon atom is penta-coordinated. chemrxiv.org This fundamental understanding of the interaction between a phenyl radical and a silane (B1218182) is directly applicable to the core structure of this compound.

Computational studies are also used to explore the thermochemistry and reaction kinetics of organosilanes. Density functional theory (DFT) calculations have been employed to benchmark the thermochemistry of silane and siloxane reactions, providing a valuable reference for understanding the energetics of reactions involving this compound. researchgate.net Furthermore, kinetic and computational studies of the reaction between aminosilanes and silanols have shed light on the role of solvent and the catalytic nature of the reaction, where a second aminosilane (B1250345) molecule can act as a catalyst. nih.gov These insights into reaction mechanisms in different solvent environments are crucial for controlling the synthesis and application of functional silanes.

The table below presents a summary of computational methods and their applications in understanding silicon-based reaction dynamics.

Computational Method Application Relevance to this compound Reference
Crossed Molecular Beam & Quasi-Classical TrajectoryStudying radical substitution mechanisms.Provides fundamental understanding of the phenyl-silane reaction. chemrxiv.org
Density Functional Theory (DFT)Benchmarking thermochemistry of silane reactions and studying adsorption on surfaces.Predicts the energetics and stability of the molecule and its reactions. hydrophobe.orgresearchgate.net
Quantum Chemistry MethodsInvestigating reaction kinetics and the role of solvents.Helps in optimizing reaction conditions for synthesis and functionalization. nih.gov

Exploration of Innovative Catalytic Systems for Efficient and Selective Organosilane Transformations

The development of innovative catalytic systems is paramount for achieving efficient and selective transformations of sterically hindered organosilanes like this compound. Research is moving beyond traditional platinum-based catalysts to explore a wider range of metals and organocatalysts.

Recent advancements in catalysis for C-H functionalization offer promising avenues. As mentioned earlier, rhodium complexes with bulky ligands have proven effective for the C-H silylation of arenes with sterically demanding silanes, which could be a selective method for synthesizing aryl silanes. nih.gov

For the introduction of alkyl groups via hydrosilylation, nickel-hydride catalysis is emerging as a powerful tool. rsc.org Silanes can act as a hydride source, and upon reaction with a nickel complex, generate reactive Ni-H species that can readily add to double bonds. rsc.org This approach has the potential for high reactivity and selectivity in the synthesis of compounds like this compound.

Furthermore, photocatalysis is opening up new possibilities for the functionalization of alkyl silanes. Visible-light-induced photocatalysis has been used for the asymmetric α-C(sp3)–H functionalization of alkyl silanes, providing a direct route to chiral organosilanes. rsc.org This method could be explored for the selective functionalization of the ethylhexyl groups in this compound.

The functionalization of surfaces with silanes is another area where innovative catalysis is crucial. For example, silane-functionalized graphene oxide has been synthesized through hydrolysis and condensation reactions, leading to materials with improved properties for applications such as anti-corrosion coatings. mdpi.comresearchgate.net The catalytic methods developed for these systems could be adapted for the covalent attachment of this compound to various substrates.

Green Chemistry Approaches and Environmental Considerations in Organosilane Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of organosilanes, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. researchgate.net

A key focus is the development of sustainable synthetic methods. The use of protic ionic liquids as both catalysts and solvents in the synthesis of related esters demonstrates a move towards more environmentally benign reaction media. mdpi.commonash.eduresearchgate.net These systems can be designed to be recyclable, reducing waste and cost.

Another important aspect of green chemistry is the use of earth-abundant and non-toxic catalysts. The development of cobalt-based catalysts for the dehydrogenative coupling of hydrosilanes with alcohols is a prime example. csic.es This process can be carried out in green solvents under mild conditions and produces hydrogen as the only byproduct, representing a highly atom-economical and sustainable route to alkoxysilanes. csic.es

The functionalization of materials in an environmentally friendly manner is also a significant research area. One-step, environmentally benign functionalization approaches are being developed for nanoparticles, avoiding the use of harsh chemical reagents. mdpi.com These methods could be adapted for the surface modification of materials with this compound.

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